6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
Overview
Description
Synthesis Analysis
The synthesis of triazolophthalazine derivatives, including compounds similar to 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine, typically starts from phthalic anhydride or related precursors. Various synthetic routes have been developed to introduce different substituents on the phthalazine core, enhancing the compound's biological activities and chemical properties. For instance, a general method for solid-phase synthesis of triazolophthalazine derivatives involves cyclization reactions of resin-bound chlorophthalazines with hydrazides or sodium azide, producing desired products in good yields and purities (Hwang et al., 2005).
Scientific Research Applications
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Pharmacological Activities
- Field : Medicinal Chemistry
- Application Summary : Triazolothiadiazine and its derivatives have been synthesized and studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
- Methods of Application : The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in the referenced study .
- Results : The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines has been studied, which have profound importance in drug design, discovery, and development .
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Anticonvulsant Activities
- Field : Medicinal Chemistry
- Application Summary : New 6-substituted-[1,2,4]triazolo3,4-a phthalazine derivatives have been designed and synthesized for their anticonvulsant activities .
- Methods of Application : The compounds were evaluated for their anticonvulsant activities using the maximal electroshock test (MES) .
- Results : Most of the synthesized compounds exhibited potent anticonvulsant activities in the MES. The most promising compound showed significant anticonvulsant activity in MES test with ED value of 9.3 mg/kg .
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Anti-Breast Cancer Agents
- Field : Medicinal Chemistry
- Application Summary : New bis (1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines) and bis ( (quinoxalin-2-yl)phenoxy)alkanes have been designed and synthesized as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .
- Methods of Application : The synthesized compounds were evaluated for their cytotoxicity and apoptosis induction through PARP-1 and EGFR as molecular targets .
- Results : Three compounds exhibited much better cytotoxic activities against MDA-MB-231 than the drug Erlotinib. One compound induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .
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Antileishmanial Agents
- Field : Medicinal Chemistry
- Application Summary : A nitro derivative of phthalazin-based aryl was identified as a promising agent with a good anti-amastigote response .
- Methods of Application : The compound was evaluated for its in vitro antileishmanial activity .
- Results : The compound showed a good anti-amastigote response (IC 50 = 9.37 μM) and low relative toxicity against peritoneal macrophages (LD 50 = 123.93 μM) .
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Antiproliferative Agents
- Field : Medicinal Chemistry
- Application Summary : Most of the synthesized [1,2,4]Triazolo [1,5- compounds displayed moderate antiproliferative activities against three cancer cells .
- Methods of Application : The compounds were evaluated for their antiproliferative activities against cancer cells .
- Results : Most of the compounds displayed moderate antiproliferative activities against three cancer cells, with IC 50 values < 80 μM .
- Enzyme Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Triazolothiadiazine and its derivatives have been studied for their diverse pharmacological activities, including enzyme inhibitors such as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
- Methods of Application : The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in the referenced study .
- Results : The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines has been studied, which have profound importance in drug design, discovery, and development .
Future Directions
properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-6-3-1-2-4-7(6)9-12-11-5-14(9)13-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXQUTKJCQAPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310578 | |
Record name | 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804147 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
CAS RN |
52494-53-8 | |
Record name | 52494-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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